molecular formula C21H25N5O3 B2836056 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 904371-97-7

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2836056
CAS RN: 904371-97-7
M. Wt: 395.463
InChI Key: SMTHWXNEBQFPRK-UHFFFAOYSA-N
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Description

The compound “6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that likely belongs to the class of purines . Purines are key components of many important biomolecules like DNA, RNA, and ATP .


Synthesis Analysis

The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques like X-ray crystallography . The structure of the compound would likely involve a purine core with various substituents attached to it .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure. Common reactions for purines include substitution reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Properties

Research on mesoionic purinone analogs, including compounds structurally related to the queried chemical, highlights the synthesis of these compounds from precursor molecules such as 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in specific tautomeric forms and are capable of undergoing hydrolytic ring-opening reactions. This kind of research lays the groundwork for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Coburn & Taylor, 1982).

Biological Activity and Applications

The condensation reactions involving ethoxycarbonyl components and polymethyleneimidazoles have led to the synthesis of polymethylenehypoxanthines, precursors to various substituted purines. These compounds have been studied for their antiviral and antihypertensive activities, suggesting potential therapeutic applications. Such studies contribute to the drug discovery process by identifying new compounds with desirable biological activities (Nilov et al., 1995).

Structural and Molecular Studies

Investigations into the structure-activity relationships of arylpiperazinylalkyl purine derivatives have revealed insights into their receptor affinities and pharmacological potential. Specifically, research on compounds with purine-2,4-dione and purine-2,4,8-trione nuclei has shown varied receptor activities, with some compounds identified as potential ligands for serotonin and dopamine receptors. These findings are crucial for the development of new therapeutic agents with antidepressant and anxiolytic-like activities (Zagórska et al., 2015).

Chemical Reactions and Transformations

Research on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones has provided insights into the intramolecular alkylation processes of purine derivatives. These studies contribute to the broader field of organic chemistry by expanding the toolkit of reactions available for synthesizing complex heterocyclic compounds, which are often found in biologically active molecules (Simo et al., 1998).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This would depend on the specific structure of the compound and its physicochemical properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-6-29-16-10-8-7-9-15(16)26-14(4)12-24-17-18(22-20(24)26)23(5)21(28)25(19(17)27)11-13(2)3/h7-10,12-13H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTHWXNEBQFPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione

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